molecular formula C9H9N3O B2427684 4-(5-amino-1H-pyrazol-3-yl)phenol CAS No. 1346270-02-7

4-(5-amino-1H-pyrazol-3-yl)phenol

Cat. No.: B2427684
CAS No.: 1346270-02-7
M. Wt: 175.191
InChI Key: PMHVSMGLOCEQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(5-amino-1H-pyrazol-3-yl)phenol” is a compound that belongs to the class of organic compounds known as benzoylpyrazoles . These are aromatic compounds containing a benzoyl group substituted with a pyrazole ring . It is also related to the class of compounds known as aminopyrazoles .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound, 3- [ (5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2 (1H)-one (APPQ, 2), was synthesized by treating 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano [3,2-c]quinoline-3-carbonitrile (1) with phenylhydrazine in boiling ethanol .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as 1H and 13C NMR spectroscopy, and IR spectroscopy .


Chemical Reactions Analysis

Pyrazole derivatives have been found to possess a broad range of chemical and biological properties . They have been synthesized using new or advanced catalysts and other ‘environment-friendly’ procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .


Physical and Chemical Properties Analysis

Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds . It demonstrates a broad spectrum of physical, chemical and biological characteristics .

Scientific Research Applications

Synthesis and Antifungal Activity

4-(5-amino-1H-pyrazol-3-yl)phenol has been explored for its synthesis and antifungal activity. In a study, pyrazolo[1,5-a]pyrimidines derivatives, which are structurally related to this compound, showed good antifungal abilities against certain phytopathogenic fungi (Zhang et al., 2016).

Corrosion Inhibition

Compounds structurally similar to this compound have been studied for their potential as corrosion inhibitors. A study used density functional theory to analyze bipyrazolic-type organic compounds, including derivatives similar to this compound, elucidating their inhibition efficiencies and reactive sites for corrosion inhibition (Wang et al., 2006).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations have been performed on molecules structurally related to this compound. These studies help in understanding the molecular structure, spectroscopic data, and potential biological effects of these compounds (Viji et al., 2020).

Biological Activity of Metal Complexes

Research has been conducted on metal complexes involving ligands structurally related to this compound, focusing on their synthesis, spectral studies, and biological activity. These studies provide insights into the structural geometries and potential therapeutic applications of these complexes (Al‐Hamdani & Al Zoubi, 2015).

Antioxidant Properties

Pyrazoles, similar in structure to this compound, have been analyzed for their antioxidant properties. Specifically, their effectiveness in scavenging radicals and protecting DNA from oxidative damage has been a focus of research, highlighting their potential as antioxidants in various applications (Li & Liu, 2013).

Synthesis of Derivatives

The synthesis of various derivatives of pyrazoles, closely related to this compound, has been explored. These studies contribute to understanding the chemical reactivity and potential applications of these compounds in different scientific fields (Zahorulko et al., 2018).

Optical Properties Studies

Research has also been conducted on the optical properties of pyrazole derivatives. These studies investigate the absorption, refraction, and optical band transitions, which are crucial for their potential applications in materials science and photonics (El-Ghamaz et al., 2017).

Safety and Hazards

Based on the safety data sheet of a similar compound, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The combination of superior energetic structural fragments is a feasible route to design new energetic materials . There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

Properties

IUPAC Name

4-(3-amino-1H-pyrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-9-5-8(11-12-9)6-1-3-7(13)4-2-6/h1-5,13H,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHVSMGLOCEQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.